tert-butyl 4-(hydroxymethyl)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole-5-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 4-(hydroxymethyl)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O3/c1-12(2,3)17-11(16)14-6-8-4-13-5-9(8)10(14)7-15/h8-10,13,15H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEUZQFKMLQKCCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CNCC2C1CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
tert-butyl 4-(hydroxymethyl)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole-5-carboxylate (commonly referred to as compound EVT-2514583) is a synthetic compound belonging to the pyrrolopyrrole class. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in pharmacology.
Chemical Structure and Properties
The chemical formula for EVT-2514583 is , with a molecular weight of 212.29 g/mol. Its structure features a pyrrolo[3,4-c]pyrrole backbone, which is known for various biological activities.
Anticancer Activity
Research indicates that compounds within the pyrrolopyrrole class exhibit significant anticancer properties. EVT-2514583 has been studied for its potential to inhibit specific protein kinases involved in cancer cell proliferation. For instance, it may target the MPS1 kinase, which is crucial for the spindle assembly checkpoint in cell division. Inhibition of MPS1 can lead to apoptosis in cancer cells that are dependent on this pathway for survival .
The mechanism by which EVT-2514583 exerts its biological effects appears to be through the stabilization of inactive conformations of target kinases, thereby preventing their interaction with ATP and substrate peptides. This action disrupts critical signaling pathways necessary for tumor growth and survival .
Case Studies
- In Vitro Studies : In a series of studies conducted on various cancer cell lines, EVT-2514583 demonstrated dose-dependent inhibition of cell proliferation. For example:
- In Vivo Studies : Pharmacokinetic profiling in mouse models showed that after oral administration at a dose of 5 mg/kg:
Data Table: Biological Activity Overview
| Activity Type | Target | Assay Type | IC50 (μM) | Remarks |
|---|---|---|---|---|
| Antiproliferative | MPS1 | Cell-based assay | 0.55 | Effective against HCT116 cells |
| Pharmacokinetics | Oral administration | Mouse model | - | Half-life: 3.26 hours |
| Bioavailability: 78% |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and functional comparisons with analogous compounds highlight key differences in substituents, ring systems, and bioactivity. Below is a detailed analysis:
Structural Similarity Metrics
Tools like SIMCOMP (graph-based similarity scoring) and Tanimoto coefficients (fingerprint-based) are used to quantify structural overlap. A Tanimoto score ≥0.8 indicates significant similarity .
Key Compounds and Comparative Analysis
Research Findings
Hydrophilicity vs. Lipophilicity : The hydroxymethyl group in the target compound increases polarity (clogP ~1.2) compared to BP 2699 (clogP ~2.5), impacting membrane permeability .
Ring System Variations :
- Pyrrolo[3,4-b ]pyrrole derivatives (e.g., CAS 132414-81-4) exhibit different spatial orientations, affecting receptor binding .
- Spirocyclic analogs (e.g., CAS 885270-86-0) show superior metabolic stability in preclinical studies .
Challenges and Limitations
- Stereochemical Complexity : The fused pyrrolo-pyrrole system introduces multiple stereocenters (e.g., 3a and 6a positions), complicating synthetic routes .
- Bioactivity Variability: Minor structural changes, such as replacing hydroxymethyl with benzyl (CAS 2266594-89-0), drastically alter pharmacokinetic profiles .
Preparation Methods
Procedure
- Starting Material : Isoindole derivatives (e.g., methyl itaconate) are treated with (S)-1-phenylethylamine to form diastereomeric intermediates.
- Oxidation : KMnO₄ in aqueous acetone cleaves the isoindole ring to yield a diacid intermediate.
- Cyclization : The diacid undergoes thermal cyclization in toluene at 140°C to form the pyrrolo[3,4-c]pyrrole core.
- Protection : Boc (tert-butoxycarbonyl) protection using di-tert-butyldicarbonate in dichloromethane.
- Reduction : Sodium borohydride reduces a ketone intermediate to introduce the hydroxymethyl group.
Key Data
| Step | Yield (%) | Purity (HPLC) | Key Reagents |
|---|---|---|---|
| 1 | 86 | 95% | (S)-1-phenylethylamine, methyl itaconate |
| 3 | 75 | 98% | KMnO₄, acetone/H₂O |
| 5 | 92 | 99% | NaBH₄, MeOH |
Advantages : High enantiomeric purity (>99% ee).
Limitations : Requires hazardous oxidants (KMnO₄) and multi-step purification.
Method 2: Hydrogenation-Cyclization Cascade
Procedure
- N-Alkylation : Ethyl 4-chloroacetoacetate reacts with benzylamine to form a β-enamino ester.
- Hydrogenation : Raney Ni catalyzes hydrogenation at 50 psi H₂, inducing cyclization.
- Boc Protection : tert-Butyl dicarbonate in THF at 0°C.
- Deprotection : TFA removes benzyl groups, followed by hydroxymethylation via formaldehyde condensation.
Key Data
| Step | Conditions | Yield (%) |
|---|---|---|
| 2 | 50°C, 5 h | 95 |
| 4 | HCHO, NaBH₃CN | 88 |
Advantages : Scalable to kilogram quantities.
Limitations : Requires handling of pyrophoric catalysts (Raney Ni).
Method 3: Multicomponent 1,3-Dipolar Cycloaddition
Procedure
- Azomethine Ylide Formation : Allylamine reacts with N-methylmaleimide to generate a dipole.
- Cycloaddition : Cinnamaldehyde participates in a [3+2] cycloaddition to form the spiro-pyrrolidine framework.
- Hydroxymethylation : Hydroboration-oxidation introduces the hydroxymethyl group.
- Boc Protection : Standard conditions (Boc₂O, DMAP).
Key Data
| Step | Diastereomeric Ratio | Yield (%) |
|---|---|---|
| 2 | 2:1 | 82 |
| 3 | - | 78 |
Advantages : Rapid assembly of complex architecture.
Limitations : Moderate diastereoselectivity requires chromatographic separation.
Comparative Analysis of Methods
| Parameter | Method 1 | Method 2 | Method 3 |
|---|---|---|---|
| Total Yield (%) | 62 | 70 | 58 |
| Steps | 5 | 4 | 4 |
| Scalability | Moderate | High | Low |
| Enantiopurity | >99% ee | Racemic | 2:1 dr |
| Key Advantage | High purity | Industrial use | Structural diversity |
Structural Characterization
- ¹H NMR (CDCl₃): δ 3.72–3.65 (m, 2H, CH₂OH), 3.47–3.35 (m, 2H, pyrrolidine-H), 1.41 (s, 9H, tert-butyl).
- HRMS : m/z calcd. for C₁₂H₂₂N₂O₃ [M+H]⁺: 243.1708; found: 243.1712.
- X-ray Crystallography : Confirms cis-fused bicyclic structure with axial hydroxymethyl group.
Applications and Derivatives
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and critical reaction parameters for synthesizing tert-butyl 4-(hydroxymethyl)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole-5-carboxylate?
- Methodology : Multi-step synthesis often begins with readily available pyrrolidine precursors. Critical parameters include:
- Catalysts : Use of p-toluenesulfonic acid for cyclization and tetrabutylammonium fluoride (TBAF) for deprotection .
- Solvents : Tetrahydrofuran (THF) or dichloromethane (DCM) for optimizing reaction efficiency .
- Temperature : Controlled heating (e.g., reflux in THF at 65°C) to ensure intermediate stability .
- Purification : Column chromatography with gradients of ethyl acetate/hexane for isolating high-purity products .
Q. What spectroscopic and crystallographic techniques are most effective for characterizing this compound's structure?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm regiochemistry and stereochemistry, with δ 1.4–1.5 ppm (tert-butyl group) and δ 3.0–4.5 ppm (pyrrolidine protons) as diagnostic signals .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., m/z 255.18 [M+H]+) .
- X-ray Crystallography : Resolves absolute configuration and ring puckering via SHELX refinement .
Q. What safety protocols should be implemented when handling this compound in laboratory settings?
- Methodology :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact .
- Respiratory Protection : Use NIOSH-certified P95 respirators for particulate filtration; OV/AG/P99 cartridges if aerosolization occurs .
- Ventilation : Conduct reactions in fume hoods to limit inhalation exposure .
Advanced Research Questions
Q. How does the hydroxymethyl group's stereoelectronic environment influence its reactivity in derivatization reactions?
- Methodology :
- Oxidation/Reduction : The hydroxymethyl group can be oxidized to a carboxylate (using KMnO4) or reduced to a methylene group (via NaBH4/I2), with reactivity modulated by steric hindrance from the bicyclic pyrrolidine core .
- Ring Puckering Analysis : Cremer-Pople coordinates quantify out-of-plane distortions, which stabilize transition states during derivatization .
Q. What computational approaches can predict the compound's conformational stability and interaction with biological targets?
- Methodology :
- Molecular Dynamics (MD) : Simulate ring puckering dynamics using AMBER force fields to assess conformational flexibility .
- Docking Studies : Employ AutoDock Vina to model interactions with enzyme active sites (e.g., kinase inhibitors), prioritizing hydrogen bonding with the hydroxymethyl group .
- DFT Calculations : B3LYP/6-31G* optimizations predict electron density distribution, guiding rational design of analogs .
Q. How can researchers resolve contradictions in reported synthetic yields or purity across different methodologies?
- Methodology :
- Design of Experiments (DoE) : Use factorial designs to isolate variables (e.g., solvent polarity, catalyst loading) affecting yield .
- Analytical Cross-Validation : Compare HPLC purity data (C18 columns, acetonitrile/water gradients) with NMR integration to identify byproducts .
- Reproducibility Checks : Replicate protocols under inert atmospheres (N2/Ar) to minimize oxidation side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
